molecular formula C24H24N2O4 B2597040 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide CAS No. 953946-89-9

2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide

Cat. No.: B2597040
CAS No.: 953946-89-9
M. Wt: 404.466
InChI Key: WRZGTOWSVYAGKM-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide is a complex organic compound with a molecular formula of C20H16O4. This compound is characterized by the presence of a naphthalene ring, a morpholine ring, and an acetamide group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide typically involves multiple steps:

    Formation of Naphthalen-2-yloxy Acetic Acid: This can be achieved by reacting naphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-Phenylmorpholine: This involves the reaction of phenylamine with ethylene oxide under acidic conditions.

    Coupling Reaction: The final step involves coupling the naphthalen-2-yloxy acetic acid with 2-phenylmorpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yloxy Acetic Acid: Shares the naphthalene ring and acetic acid moiety.

    2-Phenylmorpholine: Contains the morpholine ring and phenyl group.

    Acetamide Derivatives: Compounds with similar acetamide functional groups.

Uniqueness

2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-23(17-30-21-11-10-18-6-4-5-9-20(18)14-21)25-15-24(28)26-12-13-29-22(16-26)19-7-2-1-3-8-19/h1-11,14,22H,12-13,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZGTOWSVYAGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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